![molecular formula C12H12ClN3O2 B3363770 N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 1050886-07-1](/img/structure/B3363770.png)
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide
Overview
Description
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of oxadiazoles and has a wide range of properties that make it useful in scientific research.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes and disrupting metabolic pathways in microorganisms and cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its ability to selectively target cancer cells and microorganisms without affecting healthy cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to explore its potential as a natural pesticide or herbicide. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its efficacy.
Scientific Research Applications
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide has potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been investigated for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-7-12-15-10(16-18-12)6-11(17)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLHOQFNBWZJHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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